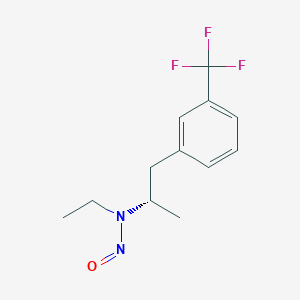

(S)-N-Nitrosofenfluramine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Nitrosofenfluramine is discontinued (DEA controlled substance). It is a compound believed to cause hepatotoxicity in subjects.

Wissenschaftliche Forschungsanwendungen

Cytotoxic Effects and Mitochondrial Dysfunction

(S)-N-Nitrosofenfluramine has been studied for its cytotoxic effects in rat hepatocytes, revealing its impact on mitochondrial dysfunction and oxidative stress. Research shows that exposure to N-nitrosofenfluramine leads to cell death, reduction in cellular ATP, and oxidative damage. This indicates its potency in inducing cytotoxicity through mitochondrial failure and lipid peroxidation in liver cells (Nakagawa, Suzuki, Kamimura, & Nagai, 2005).

Role in Inducing Mitochondrial Permeability Transition

Further studies demonstrate the role of N-nitrosofenfluramine in inducing mitochondrial permeability transition in rat hepatocytes, leading to mitochondrial swelling and cytochrome c release. These findings suggest a connection between N-nitrosofenfluramine-induced cytotoxicity and mitochondrial depolarization, contributing to cell death (Nakagawa et al., 2006).

Pharmacokinetic Properties

Understanding the pharmacokinetics of N-nitrosofenfluramine is crucial in determining its toxicological impact. Studies on its administration in rats reveal rapid circulation and distribution to tissues, with norfenfluramine identified as a primary metabolite. This research provides insights into how N-nitrosofenfluramine interacts within the body and its potential mechanisms of hepatotoxicity (Kaddoumi, Wada, & Nakashima, 2011).

Optical Purity and Isomer Analysis

Analyzing the optical purity of N-nitrosofenfluramine, especially its isomer forms, is critical for understanding its pharmacologic and toxicologic properties. Research shows that the (S)-isomer form was predominantly found in toxic diet aids, suggesting its significant role in hepatotoxicity (Nakadai et al., 2003).

Effect on Glycolytic ATP Synthesis

The relationship between N-nitrosofenfluramine-induced cytotoxicity and ATP synthesis is explored, revealing that ATP-generating glycolytic substrates can prevent cell injury in rat hepatocytes. This indicates a link between mitochondrial failure and insufficient ATP supply leading to acute cell death (Nakagawa, Tayama, Ogata, Suzuki, & Ishii, 2006).

Toxicity and Hepatopathy Induction

Research on the toxicity of N-nitrosofenfluramine in mice highlights its potential to induce hepatopathy. Although it did not exhibit an anorectic effect, significant liver and kidney weight changes and increases in liver enzyme activities were observed, indicating hepatotoxic potential (Satoh et al., 2006).

Eigenschaften

CAS-Nummer |

646998-54-1 |

|---|---|

Produktname |

(S)-N-Nitrosofenfluramine |

Molekularformel |

C12H15F3N2O |

Molekulargewicht |

260.26 |

IUPAC-Name |

(S)-N-ethyl-N-(1-(3-(trifluoromethyl)phenyl)propan-2-yl)nitrous amide |

InChI |

InChI=1S/C12H15F3N2O/c1-3-17(16-18)9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9H,3,7H2,1-2H3/t9-/m0/s1 |

InChI-Schlüssel |

JVGWNJLSTCQSCZ-VIFPVBQESA-N |

SMILES |

FC(C1=CC(C[C@H](C)N(CC)N=O)=CC=C1)(F)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

N-Nitrosofenfluramine, (S)-; J1.936.463A; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

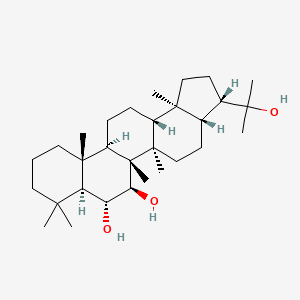

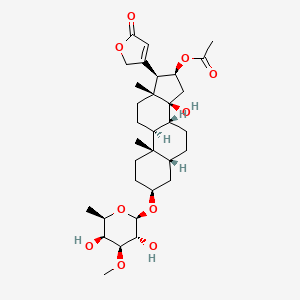

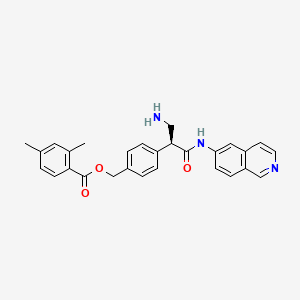

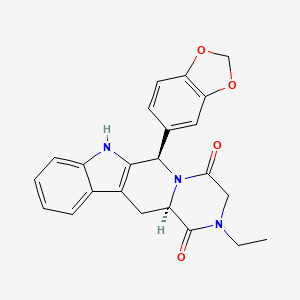

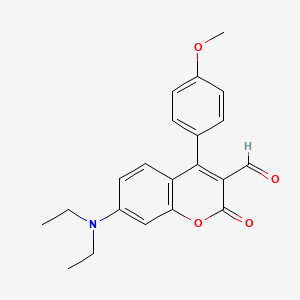

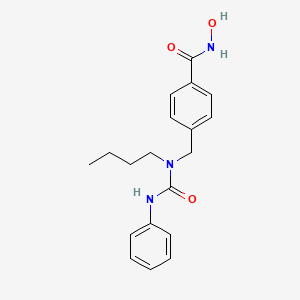

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4S)-rel-4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1H)-1,2,4-triazol-1-carbonyl)-4-piperidinyl]-2-azetidinone](/img/structure/B609545.png)

![N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide](/img/structure/B609549.png)

![3-methoxy-6-methyl-5-[2-(methylamino)-6-propan-2-ylpyridin-3-yl]-N-pentan-3-ylpyrazin-2-amine](/img/structure/B609551.png)